Lipophilicity (logP) Differentiation
4-Chloro-2-(pyridin-2-yl)quinoline exhibits a computed logP of 3.95, compared to a logP range of approximately 3.1–3.5 for the non-chlorinated analog 2-(pyridin-2-yl)quinoline, representing an increase of roughly +0.5 to +0.8 log units . This increase in lipophilicity, driven by the electron-withdrawing and hydrophobic contribution of the C-4 chlorine substituent, directly impacts predicted membrane permeability and organic/aqueous partitioning behavior .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.95 (computed, consensus value) |
| Comparator Or Baseline | 2-(Pyridin-2-yl)quinoline: logP ≈ 3.1–3.5 (estimated range) |
| Quantified Difference | ΔlogP ≈ +0.45 to +0.85 |
| Conditions | Computed logP values from multiple databases (PubChem XLogP3, ChemSrc, Leyan); comparator range from smolecule.com comparative data |
Why This Matters
For procurement decisions, the higher logP indicates that 4-chloro-2-(pyridin-2-yl)quinoline will have significantly different solubility and extraction behavior, making it the preferred choice when a more lipophilic 2-pyridinylquinoline scaffold is required for membrane penetration studies or non-polar solvent processing.
